5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which can help in tracing and studying various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride typically involves the incorporation of deuterium into the alanine moiety. This can be achieved through the use of deuterated reagents or solvents during the synthesis process. The reaction conditions often require controlled temperatures and pH levels to ensure the successful incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control systems to maintain the required conditions. The use of high-purity deuterated reagents is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other substituting agents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium content.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of deuterated compounds for various industrial applications, including the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can replace hydrogen atoms in biochemical reactions, allowing researchers to trace and study these processes. The compound may interact with enzymes, receptors, and other proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
L-Alanine-3,3,3-d3: A deuterated form of alanine used in similar applications.
DL-Alanine-3,3,3-d3: A racemic mixture of deuterated alanine used in metabolic studies.
N-(9-Fluorenylmethoxycarbonyl)-L-alanine-3,3,3-d3: A deuterated derivative of alanine used in peptide synthesis.
Uniqueness
5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride is unique due to its specific structure, which combines a deuterated alanine moiety with a methoxybenzenesulfonamide group. This combination allows for unique interactions and applications in various fields of research, making it a valuable tool for scientists.
Properties
IUPAC Name |
5-[(2S)-2-amino-3,3,3-trideuteriopropanoyl]-2-methoxybenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S.ClH/c1-6(11)10(13)7-3-4-8(16-2)9(5-7)17(12,14)15;/h3-6H,11H2,1-2H3,(H2,12,14,15);1H/t6-;/m0./s1/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTBHJKEELYVGI-UPBCFZPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.